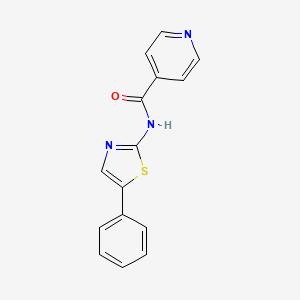

N-(5-phenyl-1,3-thiazol-2-yl)isonicotinamide

Vue d'ensemble

Description

“N-(5-phenyl-1,3-thiazol-2-yl)isonicotinamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

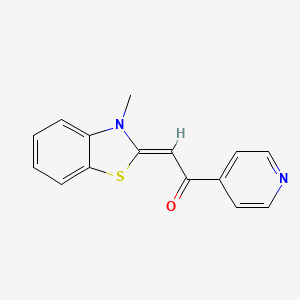

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the intermediate compounds substituted N - (Benzo [d]thiazol-2-yl)-2- (phenylamino) benzamides were treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mécanisme D'action

Target of Action

N-(5-phenyl-1,3-thiazol-2-yl)isonicotinamide is a synthetic compound that has been investigated for its antibacterial activity . The primary targets of this compound are bacterial cells, particularly both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound interacts with its targets through a distinctive mode of action. It has been found to display potent antibacterial activity when used in conjunction with a cell-penetrating peptide called octaarginine . The compound and the peptide form a complex that exhibits a mode of action different from the sum total of its constituent components .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It has been found to exhibit low minimum inhibitory concentrations (MICs) against certain bacterial strains .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other agents, such as the cell-penetrating peptide octaarginine, can enhance its antibacterial activity

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using PTIO in lab experiments is its ability to scavenge excess N-(5-phenyl-1,3-thiazol-2-yl)isonicotinamide without affecting the levels of other reactive oxygen species (ROS). This property allows researchers to specifically target this compound and study its effects on biological systems. However, one limitation of using PTIO is that it can also scavenge other nitrogen-containing species, such as nitrogen dioxide (N-(5-phenyl-1,3-thiazol-2-yl)isonicotinamide2), which can complicate data interpretation.

Orientations Futures

There are many potential future directions for research involving PTIO. For example, studies could investigate the role of PTIO in neurodegenerative disorders, such as Alzheimer's disease, where excess N-(5-phenyl-1,3-thiazol-2-yl)isonicotinamide has been implicated in neuronal damage. Additionally, PTIO could be used in combination with other compounds to develop novel anticancer therapies. Finally, further research could be conducted to better understand the limitations of PTIO as a this compound scavenger and to develop more specific this compound scavengers that do not interact with other nitrogen-containing species.

Applications De Recherche Scientifique

PTIO has been used extensively in scientific research due to its ability to scavenge N-(5-phenyl-1,3-thiazol-2-yl)isonicotinamide. This compound is a signaling molecule that plays a crucial role in many physiological processes, including neurotransmission, vasodilation, and immune response. However, excess this compound can be harmful and has been implicated in various diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.

Propriétés

IUPAC Name |

N-(5-phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS/c19-14(12-6-8-16-9-7-12)18-15-17-10-13(20-15)11-4-2-1-3-5-11/h1-10H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEXQPUFGHNSFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

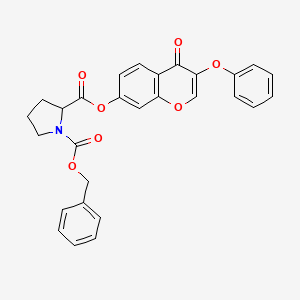

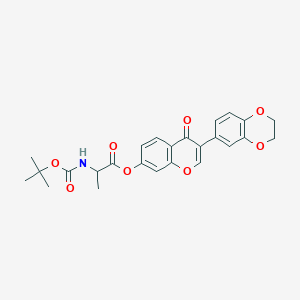

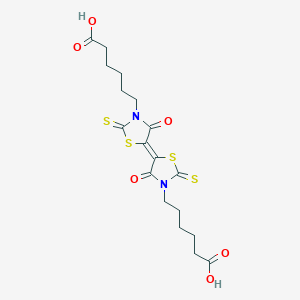

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranose](/img/structure/B3823592.png)

![1-tert-butyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl] 1,2-pyrrolidinedicarboxylate](/img/structure/B3823600.png)

![1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] 1,2-pyrrolidinedicarboxylate](/img/structure/B3823609.png)

![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B3823611.png)

![methyl N-{[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetyl}tyrosinate](/img/structure/B3823638.png)

![1-[2-(3-fluorophenyl)ethyl]-5-(4-morpholinylcarbonyl)-2-piperidinone](/img/structure/B3823643.png)

![N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B3823663.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)propanamide](/img/structure/B3823687.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]butanamide](/img/structure/B3823695.png)